molecular formula C27H50 B13750856 Cyclohexane, 1,1',1''-(1,1,3,5-tetramethyl-1,3,5-pentanetriyl)tris- CAS No. 63302-75-0

Cyclohexane, 1,1',1''-(1,1,3,5-tetramethyl-1,3,5-pentanetriyl)tris-

Cat. No.: B13750856
CAS No.: 63302-75-0
M. Wt: 374.7 g/mol
InChI Key: KVXHICLGXOIJMS-UHFFFAOYSA-N
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Description

1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) is a complex organic compound with the molecular formula C27H50. It is characterized by its unique structure, which includes a central tetramethylpentane core bonded to three cyclohexane rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) typically involves the reaction of 1,1,3,5-tetramethylpentane with cyclohexyl halides under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclohexane rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or sodium amide (NaNH2) in aprotic solvents.

Major Products

The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetramethylcyclopentane
  • 1,1,3,3-Tetramethoxypropane
  • 2,2,3,3-Tetramethylpentane

Uniqueness

1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) is unique due to its central tetramethylpentane core bonded to three cyclohexane rings, which imparts distinct chemical and physical properties. This structure differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

CAS No.

63302-75-0

Molecular Formula

C27H50

Molecular Weight

374.7 g/mol

IUPAC Name

(2,6-dicyclohexyl-2,4-dimethylheptan-4-yl)cyclohexane

InChI

InChI=1S/C27H50/c1-22(23-14-8-5-9-15-23)20-27(4,25-18-12-7-13-19-25)21-26(2,3)24-16-10-6-11-17-24/h22-25H,5-21H2,1-4H3

InChI Key

KVXHICLGXOIJMS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(CC(C)(C)C1CCCCC1)C2CCCCC2)C3CCCCC3

Origin of Product

United States

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